molecular formula C7H8ClNOS B13325147 N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride

N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride

Cat. No.: B13325147
M. Wt: 189.66 g/mol
InChI Key: RNHBNZABEGLRAD-UHFFFAOYSA-N
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Description

N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride is a chemical compound with the molecular formula C7H8ClNOS It is a derivative of carbamoyl chloride, featuring a thiophene ring substituted at the 3-position with a methyl group and a carbamoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride typically involves the reaction of N-methylthiophen-3-ylmethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamoyl chloride product. The general reaction scheme is as follows:

N-methylthiophen-3-ylmethylamine+PhosgeneThis compound\text{N-methylthiophen-3-ylmethylamine} + \text{Phosgene} \rightarrow \text{this compound} N-methylthiophen-3-ylmethylamine+Phosgene→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phosgene gas is carefully controlled, and safety measures are implemented to handle this highly toxic reagent.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methylthiophen-3-ylmethylamine and carbon dioxide.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various thiophene derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Transition metal catalysts such as palladium and nickel may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve reactants and control reaction conditions.

Major Products Formed

    Carbamates: Formed by the reaction with alcohols.

    Ureas: Formed by the reaction with amines.

    Thiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functional materials with unique electronic and optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbamoyl chloride group is highly reactive and can form stable carbamate or urea linkages with amines and other nucleophiles. This reactivity makes it useful in modifying proteins and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(thiophen-2-ylmethyl)carbamoylchloride
  • N-methyl-N-(furan-3-ylmethyl)carbamoylchloride
  • N-methyl-N-(pyridin-3-ylmethyl)carbamoylchloride

Uniqueness

N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in chemical and biological research.

Properties

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

N-methyl-N-(thiophen-3-ylmethyl)carbamoyl chloride

InChI

InChI=1S/C7H8ClNOS/c1-9(7(8)10)4-6-2-3-11-5-6/h2-3,5H,4H2,1H3

InChI Key

RNHBNZABEGLRAD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=C1)C(=O)Cl

Origin of Product

United States

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